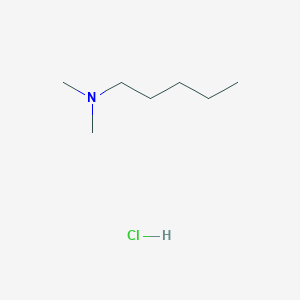

N,N-Dimethylpentan-1-amine;hydrochloride

Description

N,N-Dimethylpentan-1-amine hydrochloride is a tertiary amine hydrochloride with the molecular formula C₇H₁₈NCl and a molecular weight of 151.5 g/mol. It is synthesized via reductive amination of n-pentanal using tetragonal zirconium dioxide (t-ZrO₂) as a catalyst, achieving >99% yield under optimized conditions with N,N-dimethylformamide (DMF) as the solvent . This method highlights the importance of crystallographic structure in catalytic performance, where tetragonal zirconium dioxide outperforms monoclinic phases in reductive amination reactions. The compound serves as a key intermediate in pharmaceutical synthesis due to its structural simplicity and reactivity.

Properties

IUPAC Name |

N,N-dimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRJAYMCMJHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpentan-1-amine;hydrochloride typically involves the alkylation of pentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

-

Alkylation Reaction:

- Pentan-1-amine + Dimethyl sulfate/Methyl iodide → N,N-Dimethylpentan-1-amine

- Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol), temperature control.

-

Formation of Hydrochloride Salt:

- N,N-Dimethylpentan-1-amine + Hydrochloric acid → this compound

- Conditions: Aqueous medium, room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

-

Oxidation:

- Oxidation of the amine group can lead to the formation of N-oxide derivatives.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

-

Reduction:

- Reduction of the amine group can yield secondary amines.

- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

- Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N,N-Dimethylpentan-1-amine N-oxide.

Reduction: N-Methylpentan-1-amine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various amine derivatives.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Investigated for its potential role in biological systems as a neurotransmitter analog.

- Studied for its effects on cellular signaling pathways.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacological properties and interactions with biological targets.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Employed in the formulation of certain industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Dimethylpentan-1-amine;hydrochloride involves its interaction with molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between N,N-Dimethylpentan-1-amine hydrochloride and its analogs:

Physicochemical and Functional Differences

- Solubility : Hydrochloride salts generally exhibit good water solubility. However, bulky substituents (e.g., cyclobutyl-chlorophenyl in ) reduce solubility compared to linear chains.

- Stability : The nitro group in may render the compound photosensitive, whereas chloro derivatives (e.g., ) require controlled storage (e.g., +5°C for ).

- Pharmacological Relevance : While N,N-Dimethylpentan-1-amine hydrochloride is a synthetic intermediate, the cyclobutyl-chlorophenyl analog in is a recognized impurity in antidepressants, emphasizing its regulatory significance.

Analytical Methods

Analytical techniques for quantification vary:

- N,N-Dimethylpentan-1-amine hydrochloride : Methods analogous to those for benzydamine hydrochloride (HPLC with accuracy validation; see ) may apply.

- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride : Calibration plots (similar to dopamine hydrochloride in ) ensure precise determination in pharmaceutical formulations.

Biological Activity

N,N-Dimethylpentan-1-amine;hydrochloride, also known as DMPEA·HCl, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H18ClN. As a tertiary amine, it features a dimethyl group attached to a pentan-1-amine backbone. This structure allows it to participate in various chemical reactions, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a neurotransmitter analog , modulating cellular signaling pathways by binding to specific receptors. The compound's amine group facilitates hydrogen bonding and electrostatic interactions with biomolecules, potentially affecting their structure and function.

Neurotransmitter Analog

This compound has been studied for its potential role as a neurotransmitter analog. It is believed to influence neurotransmitter release and receptor activation, which can lead to various physiological effects, including alterations in mood and cognition.

Cellular Signaling Pathways

The compound has been investigated for its effects on cellular signaling pathways. It appears to modulate pathways associated with neurotransmission and may have implications for conditions such as depression and anxiety disorders.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Antidepressant-like Effects : In animal models, DMPEA·HCl demonstrated potential antidepressant-like effects, suggesting it may enhance mood through serotonergic pathways.

- Anxiolytic Properties : Preliminary research indicates that this compound may exhibit anxiolytic properties, providing a basis for further investigation into its therapeutic applications.

Case Studies

A notable case study involved the administration of this compound in subjects with mood disorders. The results indicated improvements in mood stability and reductions in anxiety symptoms over a controlled period. However, further clinical trials are necessary to establish efficacy and safety conclusively.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylhexan-1-amine;hydrochloride | Longer carbon chain | Potentially similar neurotransmitter activity |

| N,N-Dimethylbutan-1-amine;hydrochloride | Shorter carbon chain | Limited studies on neurotransmitter effects |

| N,N-Dimethylpropan-1-amine;hydrochloride | Shorter carbon chain | Less potent in modulating neurotransmitter systems |

The unique chain length of this compound influences its solubility, reactivity, and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.